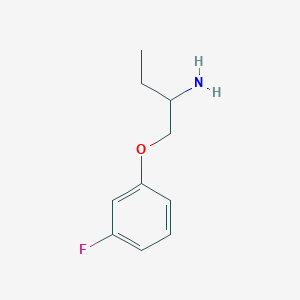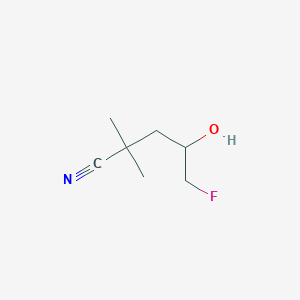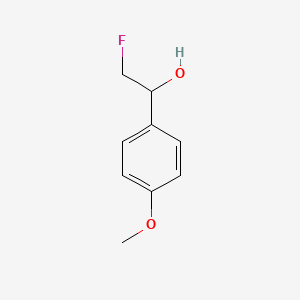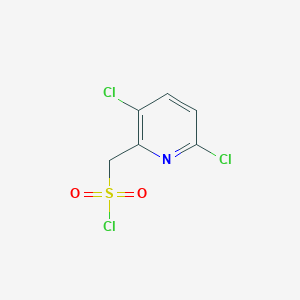
1-((4-Fluorophenyl)thio)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Fluorophenyl)thio)propan-2-amine is a chemical compound characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a propan-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluorophenyl)thio)propan-2-amine typically involves the reaction of 4-fluorothiophenol with 2-bromo-1-phenylpropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoalkane, resulting in the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Fluorophenyl)thio)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group under specific conditions.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of de-fluorinated products.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1-((4-Fluorophenyl)thio)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the thioether linkage provides stability and modulates the compound’s reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)propan-2-amine: Similar structure but lacks the thioether linkage.
1-(4-Chlorophenyl)thio)propan-2-amine: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)thio)propan-2-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-((4-Fluorophenyl)thio)propan-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. The thioether linkage also imparts distinct characteristics, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12FNS |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanylpropan-2-amine |
InChI |
InChI=1S/C9H12FNS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 |
InChI Key |
ZJEDHNXAALCVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13254022.png)
![1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13254031.png)
![8-(2-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13254035.png)
![(2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13254037.png)
![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254038.png)






![Methyl 3-[(pyrrolidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13254107.png)
![2-[(2-Methylpentan-3-yl)amino]propan-1-ol](/img/structure/B13254114.png)

